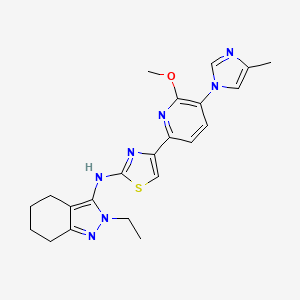

gamma-Secretase modulator 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25N7OS |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[6-methoxy-5-(4-methylimidazol-1-yl)-2-pyridinyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C22H25N7OS/c1-4-29-20(15-7-5-6-8-16(15)27-29)26-22-25-18(12-31-22)17-9-10-19(21(24-17)30-3)28-11-14(2)23-13-28/h9-13H,4-8H2,1-3H3,(H,25,26) |

InChI Key |

JPFIVLHIBZXRKR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C2CCCCC2=N1)NC3=NC(=CS3)C4=NC(=C(C=C4)N5C=C(N=C5)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of γ-Secretase Modulators: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Medicinal Chemistry, Biological Evaluation, and Synthetic Strategies for a Promising Class of Alzheimer's Disease Therapeutics.

This technical guide provides a comprehensive overview of the discovery and synthesis of γ-secretase modulators (GSMs), a promising class of small molecules for the treatment of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the signaling pathways, experimental protocols, and synthetic methodologies that are central to the advancement of GSMs. We present a compilation of quantitative data to facilitate compound comparison, detailed experimental procedures for key assays, and visual representations of critical biological and chemical processes.

Introduction: The Rationale for γ-Secretase Modulation in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form extracellular plaques.[1][2] The amyloid cascade hypothesis posits that the production and aggregation of Aβ, particularly the 42-amino-acid-long species (Aβ42), is a central event in the pathogenesis of AD.[1] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[1][3]

γ-secretase is an intramembrane aspartyl protease complex responsible for the final cleavage of APP, leading to the production of Aβ peptides of varying lengths, primarily Aβ40 and the more amyloidogenic Aβ42.[1][3] While early therapeutic strategies focused on γ-secretase inhibitors (GSIs), these compounds were fraught with mechanism-based toxicities due to the inhibition of other crucial substrates, most notably Notch.[2] This led to the development of γ-secretase modulators (GSMs), which allosterically modulate the enzyme to shift the cleavage preference from the production of Aβ42 towards shorter, less aggregation-prone Aβ species like Aβ38 and Aβ37, without inhibiting the overall activity of γ-secretase on APP or other substrates like Notch.[1][3]

The γ-Secretase Signaling Pathway and Mechanism of Modulation

The γ-secretase complex is composed of four integral membrane proteins: Presenilin (PSEN1 or PSEN2), Nicastrin, Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2). PSEN is the catalytic subunit of the complex. The processing of APP by γ-secretase is a multi-step process that occurs after the initial cleavage by β-secretase, which generates the C-terminal fragment of APP (C99).

GSMs are believed to bind to an allosteric site on the γ-secretase complex, inducing a conformational change that alters the processivity of the enzyme. This results in a shift in the final cleavage site, leading to a decrease in the production of Aβ42 and a concomitant increase in the production of shorter, more soluble Aβ species.

The Discovery of γ-Secretase Modulators: A Workflow

The discovery of novel GSMs follows a typical drug discovery cascade, starting from initial hit identification through to lead optimization and preclinical development.

Key Classes of γ-Secretase Modulators and their Synthesis

GSMs can be broadly classified into several chemical series, with aminothiazole and piperidine derivatives being prominent examples of second-generation, non-NSAID-based modulators.

Aminothiazole-Based GSMs

The aminothiazole scaffold has proven to be a versatile core for the development of potent GSMs. The synthesis of this class of compounds often involves the Hantzsch thiazole synthesis or related methods.

Representative Synthesis of an Aminothiazole GSM Analog:

Piperidine-Based GSMs

Piperidine-containing compounds represent another important class of GSMs. Their synthesis often involves the construction of the piperidine ring followed by functionalization.

Data Presentation: Quantitative Comparison of GSMs

The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic properties of selected GSMs from different chemical classes.

Table 1: In Vitro Potency of Representative γ-Secretase Modulators

| Compound ID | Chemical Class | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Cell Line | Reference |

| BIIB042 | Carboxylic Acid | 170 | No change | 150 | CHO/APP V717F | [4] |

| Compound 4 | Aminothiazole | 63 | - | - | - | [4] |

| BPN-15606 | Pyridazine | 7 | 17 | - | SH-SY5Y | [5][6] |

| PF-06648671 | Tetrahydrofuran | 9.8 | - | - | - | [2] |

Table 2: In Vivo Efficacy and Pharmacokinetic Properties of Selected GSMs

| Compound ID | Animal Model | Dose (mg/kg) | Route | Brain Aβ42 Reduction (%) | Plasma Aβ42 Reduction (%) | Brain:Plasma Ratio | T1/2 (h) | Reference |

| Compound 2 | PSAPP Tg Mice | 10 (chronic) | p.o. | ~70 | ~90 | - | - | [7] |

| AZ4800 | C57BL/6 Mice | 300 µmol/kg | p.o. | >50 | - | - | - | |

| BPN-15606 | C57BL/6 Mice | 25 (single) | p.o. | Robust | Robust | - | - | [6] |

| PF-06648671 | Healthy Humans | 75 | p.o. | 50 (CSF) | - | - | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of GSMs.

General Procedure for the Synthesis of an Aminothiazole GSM

A representative experimental procedure for the synthesis of an aminothiazole GSM analog is as follows: To a solution of the appropriate α-bromoketone (1.0 eq) in ethanol is added a substituted thiourea (1.1 eq). The reaction mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired aminothiazole derivative. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Aβ Modulation Assay using ELISA

Cell Culture and Treatment: Human neuroblastoma cells (e.g., SH-SY5Y) or HEK293 cells stably overexpressing human APP are seeded in 96-well plates and grown to 80-90% confluency. The culture medium is then replaced with fresh medium containing the test compounds at various concentrations (typically in a 10-point dose-response curve). A vehicle control (e.g., 0.1% DMSO) is also included. The cells are incubated with the compounds for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂.

Aβ Quantification by Sandwich ELISA: After incubation, the conditioned medium is collected. The levels of Aβ42 and Aβ40 are quantified using commercially available sandwich ELISA kits according to the manufacturer's instructions. Briefly, the conditioned medium is added to microtiter plates pre-coated with a capture antibody specific for the C-terminus of Aβ42 or Aβ40. After incubation and washing, a biotinylated detection antibody that recognizes the N-terminus of Aβ is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is developed using a chromogenic substrate (e.g., TMB), and the reaction is stopped with a stop solution. The absorbance is read at 450 nm using a microplate reader. The concentrations of Aβ42 and Aβ40 are calculated from a standard curve generated using synthetic Aβ peptides. The IC50 values for Aβ42 reduction and EC50 values for Aβ38/37 increase are determined by non-linear regression analysis of the dose-response curves.

In Vivo Efficacy Studies in a Transgenic Mouse Model of Alzheimer's Disease

Animal Model: Transgenic mouse models that overexpress human APP with familial Alzheimer's disease mutations (e.g., Tg2576 or PSAPP) are commonly used.

Drug Administration: The GSM is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered to the mice via oral gavage at various doses. Treatment can be acute (single dose) or chronic (daily dosing for several weeks or months). A vehicle-treated group serves as the control.

Sample Collection and Processing: At the end of the treatment period, mice are euthanized, and brain, plasma, and cerebrospinal fluid (CSF) samples are collected. The brain is rapidly dissected, and one hemisphere is snap-frozen for subsequent biochemical analysis. The brain tissue is homogenized in a lysis buffer containing protease inhibitors.

Aβ Quantification: The levels of Aβ42 and Aβ40 in the brain homogenates, plasma, and CSF are measured by sandwich ELISA as described in the in vitro protocol. For brain tissue, both soluble and insoluble Aβ fractions can be analyzed.

Conclusion and Future Perspectives

γ-Secretase modulators represent a highly promising therapeutic strategy for Alzheimer's disease, offering a more nuanced approach compared to direct inhibition of the enzyme. The continued discovery and development of novel, potent, and brain-penetrant GSMs with favorable safety profiles are of paramount importance. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of experiments aimed at advancing the next generation of GSMs towards clinical application. Future efforts will likely focus on the development of GSMs with improved pharmacokinetic and pharmacodynamic properties, as well as the identification of biomarkers to monitor their efficacy in clinical trials.

References

- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Aminothiazoles as γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gamma-Secretase Modulators in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid cascade hypothesis posits that the production and aggregation of the Aβ peptide, particularly the 42-amino acid isoform (Aβ42), is a central event in AD pathogenesis.[1] Gamma-secretase, an intramembrane protease complex, is responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[2] While direct inhibition of gamma-secretase has been explored as a therapeutic strategy, it has been hampered by mechanism-based toxicities due to the enzyme's role in processing other critical substrates, most notably the Notch receptor.[3] Gamma-secretase modulators (GSMs) have emerged as a promising alternative. These small molecules do not inhibit the enzyme but instead allosterically modulate its activity, shifting the cleavage preference to produce shorter, less amyloidogenic Aβ species without affecting Notch signaling.[2][4] This guide provides an in-depth technical overview of the mechanism, preclinical and clinical data, and experimental evaluation of GSMs in the context of Alzheimer's disease drug development.

The Gamma-Secretase Complex and APP Processing

Gamma-secretase is a multi-subunit protease complex embedded within the cell membrane, composed of four essential proteins:

-

Presenilin (PSEN1 or PSEN2): The catalytic core, containing two critical aspartate residues within its transmembrane domains.[5] It undergoes endoproteolysis to form a functional heterodimer of an N-terminal fragment (NTF) and a C-terminal fragment (CTF).[5][6]

-

Nicastrin (NCT): A large glycoprotein that functions as a scaffold and is involved in substrate recognition.[5]

-

Anterior pharynx defective-1 (Aph-1): A seven-transmembrane protein crucial for the assembly and stability of the complex.[5]

-

Presenilin enhancer-2 (Pen-2): A small protein with two transmembrane helices that promotes the endoproteolysis and activation of presenilin.[5]

The processing of APP occurs via two main pathways. The amyloidogenic pathway, central to AD pathology, involves the sequential cleavage of APP. First, β-secretase (BACE1) cleaves APP to release a soluble ectodomain and leave a 99-amino acid C-terminal fragment (C99 or β-CTF) in the membrane. Gamma-secretase then subjects C99 to a series of intramembrane cleavages. An initial cleavage at the ε-site releases the APP intracellular domain (AICD).[7] This is followed by processive cleavages at γ-sites, occurring every 3-4 amino acids, which release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[8] An elevated Aβ42/Aβ40 ratio is a key pathological feature of familial and sporadic AD.[9][10]

Mechanism of Action: GSMs vs. GSIs

Therapeutic strategies targeting gamma-secretase have historically focused on inhibitors (GSIs). However, GSIs block all proteolytic activity, leading to two major adverse outcomes:

-

Inhibition of Notch Signaling: Gamma-secretase is essential for the cleavage and activation of the Notch receptor, a critical process in cell-fate determination. GSI-mediated inhibition of Notch signaling has been linked to severe side effects, including cognitive worsening and an increased risk of skin cancer, leading to the failure of clinical trials for compounds like Semagacestat.[3][11][12]

-

Substrate Accumulation: GSIs cause the buildup of APP C-terminal fragments (β-CTF), which has been implicated in neurotoxicity.[1][13]

In contrast, Gamma-Secretase Modulators (GSMs) represent a more refined approach. They are allosteric modulators that bind directly to the presenilin subunit of the gamma-secretase complex.[6][14] This binding induces a conformational change in the enzyme that subtly alters the site of γ-cleavage on the APP-C99 substrate.[4] This modulation has several key consequences:

-

It decreases the production of the highly amyloidogenic Aβ42.[11]

-

It concomitantly increases the production of shorter, less toxic Aβ species, such as Aβ38 and Aβ37.[1][11]

-

It does not significantly inhibit the overall production of Aβ peptides or the initial ε-cleavage required for Notch signaling.[1][13]

This mechanism allows for the targeted reduction of pathogenic Aβ42 while sparing essential physiological pathways, offering a significantly improved safety profile over GSIs.

Quantitative Data on GSM Efficacy

The development of GSMs has progressed from first-generation compounds derived from non-steroidal anti-inflammatory drugs (NSAIDs) to more potent and specific second-generation molecules.[4][11] The table below summarizes quantitative data for representative GSMs from preclinical and early clinical studies.

| Compound Name | Generation/Type | In Vitro Aβ42 IC₅₀ | In Vitro Aβ40 IC₅₀ | Key In Vivo Efficacy (Animal Models) | Clinical Phase/Status | Reference(s) |

| Tarenflurbil | 1st / NSAID-derivative | ~300 µM | - | Modest Aβ42 reduction in Tg2576 mice. | Failed Phase 3 (Lack of efficacy) | [11] |

| CHF5074 | 1st / Carboxylic Acid | 3.6 µM | 18.4 µM | Attenuated brain Aβ pathology in a mouse model. | Failed (Limited potency, poor CNS penetration) | [15][16] |

| E2012 | 2nd / Non-NSAID | Potent nM range | Potent nM range | Produced ~50% reduction of plasma Aβ42 in Phase 1. | Discontinued (Side effects affecting cholesterol) | [11][17] |

| Compound 2 (Pyridazine) | 2nd / Non-NSAID | 4.1 nM | 80 nM | 54% reduction in brain Aβ42 at 5 mg/kg in rats.[7] | Preclinical | [7] |

| Compound 3 (Pyridazine) | 2nd / Non-NSAID | 5.3 nM | 87 nM | Significant dose-dependent lowering of brain and plasma Aβ42.[7] | Preclinical | [7] |

| GSM-2 | 2nd / Non-NSAID | - | - | 51% max reduction in hippocampal Aβ42 (8-day dosing in Tg2576 mice).[18] | Preclinical | [18] |

| GSM-4 | 2nd / Non-NSAID | Potent nM range | Potent nM range | Effective at lowering Aβ42 in human neurons from PS1 mutant carriers.[19] | Preclinical | [19] |

Experimental Protocols for GSM Evaluation

A hierarchical approach is used to identify and validate novel GSM candidates, progressing from high-throughput in vitro screens to detailed in vivo characterization.

In Vitro Cell-Free γ-Secretase Activity Assay

Objective: To determine the direct effect of a compound on the enzymatic activity of isolated γ-secretase.

Methodology:

-

Enzyme Preparation: Membranes are prepared from cells overexpressing the four components of the γ-secretase complex (e.g., HEK293T cells). The membranes are solubilized using a mild detergent (e.g., CHAPSO) to extract the active enzyme complex.[20]

-

Substrate: A synthetic, fluorogenic substrate is used. This substrate contains a recognition sequence for γ-secretase flanked by a fluorophore and a quencher. Upon cleavage, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[20]

-

Assay Procedure:

-

Solubilized enzyme is incubated in an appropriate assay buffer (e.g., HEPES buffer, pH 7.0) in a microplate format.

-

Test compounds (GSMs) at various concentrations are added to the wells.

-

The reaction is initiated by adding the fluorogenic substrate.

-

The plate is incubated at 37°C for a defined period (e.g., 2-5 hours).[20]

-

Fluorescence is measured using a plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration. Known GSIs (e.g., L-685,458) are used as positive controls.[20]

Cell-Based Aβ Production Assay

Objective: To measure a compound's ability to modulate the production and secretion of different Aβ species in a cellular context.

Methodology:

-

Cell Line: A human cell line, such as HEK293 or CHO, stably overexpressing human APP (often with a familial AD mutation like the Swedish mutation to increase β-cleavage) is commonly used.

-

Assay Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The culture medium is replaced with fresh medium containing the test GSM at a range of concentrations. A vehicle control (e.g., DMSO) is included.

-

Cells are incubated for a set period (e.g., 16-24 hours) to allow for APP processing and Aβ secretion into the medium.

-

After incubation, the conditioned medium is collected. Cell viability assays (e.g., MTS or LDH) are often performed on the remaining cells to check for cytotoxicity.

-

-

Aβ Quantification:

-

Data Analysis: IC₅₀ values for the reduction of Aβ42 and Aβ40 are determined. The Aβ42/Aβ40 ratio is calculated for each concentration to assess the modulatory effect. An increase in shorter peptides like Aβ38 can also be measured.

In Vivo Studies in Transgenic Animal Models

Objective: To evaluate the pharmacokinetics, pharmacodynamics (target engagement), and long-term efficacy of a GSM on AD-related pathology and behavior in a living organism.

Methodology:

-

Animal Model: Transgenic mouse models that overexpress human APP with familial AD mutations (e.g., PSAPP, Tg2576) are used. These mice develop age-dependent Aβ plaques and cognitive deficits.[7][18]

-

Drug Administration: The GSM is administered to the animals, typically via oral gavage, for acute (single dose), sub-chronic (e.g., 1-2 weeks), or chronic (e.g., 3-6 months) treatment periods.[7][18]

-

Sample Collection: At the end of the treatment period, samples are collected for analysis. This includes blood (for plasma), cerebrospinal fluid (CSF), and brain tissue.[7]

-

Pharmacokinetic (PK) Analysis: Plasma and brain concentrations of the drug are measured over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Pharmacodynamic (PD) Analysis:

-

Brain, CSF, and plasma samples are processed to measure Aβ40 and Aβ42 levels, typically using ELISA or mass spectrometry.

-

The Aβ42/Aβ40 ratio is calculated to confirm target engagement and the modulatory effect in vivo.[7]

-

-

Efficacy Analysis (Chronic Studies):

-

Histopathology: Brain tissue is analyzed for Aβ plaque load using immunohistochemistry (e.g., with 6E10 antibody) and staining (e.g., Thioflavin S).

-

Behavioral Testing: Cognitive function is assessed using tests like the Morris water maze, Y-maze, or contextual fear conditioning to determine if the GSM can prevent or reverse memory deficits.[23]

-

Conclusion and Future Directions

Gamma-secretase modulators represent a highly promising and rationally designed therapeutic strategy for Alzheimer's disease. By allosterically targeting the presenilin subunit, they selectively reduce the production of the pathogenic Aβ42 peptide while avoiding the detrimental inhibition of Notch signaling that has plagued the development of GSIs.[13][15] Preclinical data for second-generation GSMs demonstrate high potency and significant in vivo efficacy in reducing brain Aβ pathology in animal models.[7]

The ultimate success of GSMs will depend on demonstrating clinical efficacy in human trials. Key future challenges include optimizing CNS penetration, establishing long-term safety, and identifying the optimal patient population and treatment window, which may be in the presymptomatic or very early stages of the disease.[10] As our understanding of the nuanced biology of gamma-secretase continues to grow, GSMs stand out as a sophisticated approach that holds the potential to become a cornerstone of future disease-modifying therapies for Alzheimer's disease.

References

- 1. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Secretase as a target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of gamma-secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 6. Presenilin Is the Molecular Target of Acidic γ-Secretase Modulators in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rupress.org [rupress.org]

- 11. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 12. Potential Use of γ-Secretase Modulators in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel γ-secretase enzyme modulators directly target presenilin protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jneurosci.org [jneurosci.org]

- 19. Effect of Potent γ-Secretase Modulator in Human Neurons Derived From Multiple Presenilin 1–Induced Pluripotent Stem Cell Mutant Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Diagnostic performance of automated plasma amyloid-β assays combined with pre-analytical immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jneurosci.org [jneurosci.org]

The Modulatory Effect of Gamma-Secretase Modulator 5 on Amyloid-Beta Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD), the most common form of dementia, is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are primarily composed of the Aβ42 peptide, a product of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and the γ-secretase complex. Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for AD by allosterically modulating the γ-secretase complex to shift APP processing away from the production of the highly amyloidogenic Aβ42 peptide towards shorter, less aggregation-prone Aβ species. This technical guide provides an in-depth overview of the effects of a specific GSM, gamma-secretase modulator 5 (GSM-5), also known as compound 22d, on Aβ production.

This compound (GSM-5 / Compound 22d)

GSM-5 is a brain-penetrant small molecule that has been shown to effectively modulate γ-secretase activity.[1][2][3][4][5] Unlike γ-secretase inhibitors (GSIs), which block the overall activity of the enzyme and can lead to mechanism-based toxicities due to the inhibition of other critical substrate processing (e.g., Notch), GSMs selectively alter the cleavage preference of γ-secretase for APP.[6] This modulation results in a decrease in the production of Aβ42 and an increase in the production of shorter Aβ peptides, such as Aβ38.[1][6]

Quantitative Data on the Effect of GSM-5 on Amyloid-Beta Production

The in vitro efficacy of GSM-5 (compound 22d) has been characterized by its half-maximal inhibitory concentration (IC50) for Aβ42 and Aβ40 production and its half-maximal effective concentration (EC50) for stimulating Aβ38 production.

| Amyloid-Beta Isoform | In Vitro Activity | Concentration (nM) | Reference |

| Aβ42 | IC50 | 60 | [1][2][3][4][5] |

| Aβ40 | IC50 | 104 | [1] |

| Aβ38 | EC50 | 305 | [1] |

Mechanism of Action

GSMs, including GSM-5, do not directly inhibit the catalytic activity of γ-secretase. Instead, they are believed to bind to an allosteric site on the γ-secretase complex, inducing a conformational change that alters the processivity of the enzyme on the APP C-terminal fragment (C99). This altered cleavage pattern favors the production of shorter, less amyloidogenic Aβ peptides at the expense of the longer, aggregation-prone Aβ42.

Experimental Protocols

In Vitro Assessment of GSM-5 Activity

1. Cell-Based Assay for Aβ Production

This protocol is designed to assess the effect of GSM-5 on the production of Aβ peptides in a cellular context.

-

Cell Line: Human neuroglioma cells (H4) over-expressing human APP751 are commonly used.[1] Alternatively, HEK293 cells stably expressing APP can be utilized.

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment:

-

Seed cells in 96-well plates at a density that allows for confluence at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of GSM-5 (e.g., from 1 nM to 10 µM) in culture media.[1] A DMSO control should be included.

-

Replace the culture medium with the medium containing the different concentrations of GSM-5.

-

Incubate the cells for a defined period, typically 24 hours.[1]

-

-

Sample Collection: After incubation, collect the cell culture supernatant. Centrifuge the supernatant to remove any cellular debris.

-

Aβ Quantification: Analyze the levels of Aβ38, Aβ40, and Aβ42 in the supernatant using specific ELISAs or mass spectrometry.

2. Amyloid-Beta ELISA Protocol

-

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative detection of specific Aβ isoforms.

-

Procedure (General Outline):

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of the Aβ peptide.

-

Block non-specific binding sites.

-

Add diluted cell culture supernatants and Aβ standards to the wells and incubate.

-

Wash the plate to remove unbound material.

-

Add a detection antibody specific for the N-terminus of the Aβ peptide, which is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate again.

-

Add a substrate for the enzyme (e.g., TMB), which will produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at a specific wavelength using a plate reader.

-

Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.

-

In Vivo Assessment of GSM-5 in Rodent Models

1. Animal Model and Dosing

-

Animal Model: Wild-type mice (e.g., C57BL/6J) or transgenic mouse models of Alzheimer's disease (e.g., Tg2576) can be used.[6][7]

-

Compound Administration: GSM-5 is typically formulated in a suitable vehicle (e.g., 10% Ethanol, 20% Solutol, 70% Water) and administered orally via gavage.[7]

-

Dosing Regimen: Both single-dose and multiple-day dosing regimens can be employed to assess acute and chronic effects, respectively.[7]

-

Sample Collection: At a specified time point after the final dose (e.g., 6 hours), animals are euthanized, and brain and plasma samples are collected.[7]

2. Brain Tissue Homogenization and Aβ Extraction

-

Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors).

-

Extraction: Aβ peptides are often extracted from the brain homogenate using methods such as formic acid extraction to solubilize aggregated Aβ.

3. Aβ Quantification

-

ELISA or Mass Spectrometry: The levels of Aβ isoforms in the brain homogenates and plasma are quantified using specific ELISAs or mass spectrometry-based methods.

Conclusion

This compound (GSM-5 / compound 22d) demonstrates potent and selective modulation of γ-secretase activity, leading to a significant reduction in the production of the pathogenic Aβ42 peptide and a concurrent increase in the less amyloidogenic Aβ38 species. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy and mechanism of action of GSM-5 and other novel gamma-secretase modulators. The continued development of potent and safe GSMs holds significant promise as a disease-modifying therapy for Alzheimer's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 1353570-53-2|DC Chemicals [dcchemicals.com]

- 5. Amyloids | DC Chemicals [dcchemicals.com]

- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Impact of Gamma-Secretase Modulator 5 (GSM-5) on Aβ37 and Aβ38 Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for Alzheimer's disease (AD) by targeting the production of amyloid-beta (Aβ) peptides. Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities, GSMs allosterically modulate the enzyme to shift its cleavage preference.[1] This guide focuses on the specific impact of a representative second-generation compound, herein referred to as Gamma-Secretase Modulator 5 (GSM-5), on the production of non-amyloidogenic Aβ peptides, Aβ37 and Aβ38. GSMs decrease the generation of aggregation-prone Aβ42 and Aβ40 while concomitantly increasing the levels of shorter, potentially protective species like Aβ37 and Aβ38.[2][3] This modulation of the Aβ profile without altering the total Aβ pool presents a nuanced and potentially safer approach to AD therapy.[2][4]

The Gamma-Secretase Complex and Its Modulation

The gamma-secretase (γ-secretase) is an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of various Aβ peptides.[5] The complex is composed of four core subunits: presenilin (PSEN), which contains the catalytic site, nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[6]

γ-secretase processes the C-terminal fragment of APP (APP-CTF) through two main product lines, starting with an initial ε-cleavage. One pathway proceeds from Aβ49 → Aβ46 → Aβ43 → Aβ40 (and Aβ37), while the other follows Aβ48 → Aβ45 → Aβ42 → Aβ38.[7][8] GSMs are believed to bind to an allosteric site on the presenilin subunit, inducing a conformational change in the γ-secretase complex.[6][9] This change enhances the processivity of the enzyme, promoting further cleavage of longer Aβ peptides into shorter, less toxic forms.[2][7]

Figure 1: Mechanism of GSM-5 Action on APP Processing.

Quantitative Impact of GSM-5 on Aβ37 and Aβ38 Levels

The primary effect of GSM-5 is a shift in the Aβ peptide profile. Treatment with GSM-5 leads to a dose-dependent decrease in Aβ42 and Aβ40 levels, accompanied by a corresponding increase in Aβ37 and Aβ38.

In Vitro Data

Data from studies using human embryonic kidney (HEK) cells overexpressing APP with the Swedish mutation (HEK/APPswe) demonstrate the characteristic shift in Aβ production following treatment with various GSMs.[10]

Table 1: In Vitro Effect of GSMs on Aβ Peptide Levels in HEK/APPswe Cells

| Compound | Concentration | % Change in Aβ37 | % Change in Aβ38 | % Change in Aβ40 | % Change in Aβ42 |

|---|---|---|---|---|---|

| GSM-5 (Analog AZ4800)[10] | 1 µM | > +100% | ~ +50% | ~ -40% | ~ -70% |

| GSM-5 (Analog AZ3303)[10] | 1 µM | ~ +50% | > +100% | ~ -50% | ~ -80% |

| GSM-5 (Analog AZ1136)[10] | 1 µM | > +100% | Not Reported | ~ -30% | ~ -60% |

Note: Values are estimated from published graphical data and serve as a representation of the typical modulatory effect.

In Vivo Data

In vivo studies in transgenic mouse models of AD confirm the effects observed in vitro. Chronic administration of GSM-5 leads to a significant alteration of Aβ profiles in the brain and cerebrospinal fluid (CSF).[8]

Table 2: In Vivo Effect of GSM-5 on CSF Aβ Levels in Healthy Volunteers

| Compound | Dosing | % Increase in Aβ37 | % Increase in Aβ38 | % Decrease in Aβ40 | % Decrease in Aβ42 |

|---|

| BMS-932481[8] | Single Daily Dose | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |

Experimental Protocols

The following are generalized methodologies for assessing the impact of GSMs on Aβ levels.

In Vitro Aβ Quantification Assay

This protocol describes a typical cell-based assay to determine the effect of a GSM on the secretion of Aβ peptides.

Figure 2: Workflow for In Vitro GSM Compound Screening.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human APP with the Swedish (K670N/M671L) mutation are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection agent (e.g., G418).

-

Plating: Cells are seeded into 96-well poly-D-lysine coated plates at a density that allows for sub-confluency at the end of the experiment.

-

Compound Preparation: GSM-5 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).

-

Treatment: The culture medium is replaced with medium containing the various concentrations of GSM-5 or vehicle (DMSO) control.

-

Incubation: Plates are incubated for a defined period, typically 12 to 24 hours, at 37°C in a humidified 5% CO₂ incubator.

-

Sample Collection: After incubation, the conditioned medium is collected.

-

Aβ Quantification: The levels of secreted Aβ37, Aβ38, Aβ40, and Aβ42 in the conditioned medium are quantified using commercially available multiplex immunoassays, such as Meso Scale Discovery (MSD) electrochemiluminescence assays or specific sandwich enzyme-linked immunosorbent assays (ELISAs).[11]

-

Data Analysis: Results are normalized to the vehicle control. The concentrations of compound required to inhibit Aβ40/Aβ42 production by 50% (IC₅₀) or potentiate Aβ37/Aβ38 production by 50% (EC₅₀) are calculated using non-linear regression analysis.

In Vivo Assessment in Transgenic Mice

This protocol outlines a typical study to evaluate the pharmacodynamic effects of a GSM in an AD mouse model.

Methodology:

-

Animal Model: PSAPP transgenic mice, which overexpress mutant human APP and PSEN1 and develop age-dependent amyloid plaques, are commonly used.[1]

-

Compound Formulation and Dosing: GSM-5 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (gavage). Mice are treated daily for a sub-chronic (e.g., 9 days) or chronic period.[12][13]

-

Sample Collection: At the end of the treatment period, animals are anesthetized. Blood is collected via cardiac puncture to obtain plasma. The brain is harvested; one hemisphere is snap-frozen for biochemical analysis, and the other may be fixed for immunohistochemistry.

-

Brain Homogenization: The frozen brain hemisphere is homogenized in a buffer (e.g., Tris-buffered saline with protease inhibitors) to extract soluble Aβ. Insoluble, plaque-associated Aβ can be extracted sequentially using solutions containing detergents (e.g., Triton X-100) and chaotropic agents (e.g., guanidine hydrochloride).

-

Aβ Quantification: Aβ levels in plasma and brain homogenates are quantified using MSD or ELISA as described for the in vitro protocol.

-

Data Analysis: Aβ levels in the brains and plasma of treated mice are compared to those of vehicle-treated controls using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

This compound, as a representative of advanced GSMs, effectively shifts APP processing from the production of amyloidogenic Aβ42 and Aβ40 towards shorter, non-amyloidogenic Aβ37 and Aβ38 peptides. This mechanism is distinct from that of GSIs and is expected to offer a superior safety profile by preserving the processing of other critical γ-secretase substrates like Notch.[4][14] The increase in Aβ38, in particular, has been associated with a delayed progression of AD, suggesting a potentially disease-modifying benefit.[7] The quantitative data and established experimental protocols presented in this guide provide a framework for the continued investigation and development of GSMs as a promising therapeutic avenue for Alzheimer's disease.

References

- 1. rupress.org [rupress.org]

- 2. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 3. γ-Secretase modulation inhibits amyloid plaque formation and growth and stimulates plaque regression in amyloid precursor protein/presenilin-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

- 13. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Soluble Gamma-secretase Modulators Attenuate Alzheimer's β-amyloid Pathology and Induce Conformational Changes in Presenilin 1 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Potent Gamma-Secretase Modulators: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "gamma-secretase modulator 5" (GSM-5) appears in scientific literature primarily in the context of experimental chemical probes used to investigate the binding sites of modulators on the γ-secretase complex, rather than as a designation for a specific therapeutic candidate undergoing extensive preclinical evaluation. This guide, therefore, focuses on a well-characterized, potent gamma-secretase modulator, BPN-15606 , to provide a representative and in-depth overview of the preclinical data and methodologies relevant to this class of compounds.

Introduction to Gamma-Secretase Modulators (GSMs)

Gamma-secretase modulators are a promising class of small molecules being investigated for the treatment of Alzheimer's disease.[1][2][3][4] Unlike γ-secretase inhibitors (GSIs), which block the enzymatic activity of γ-secretase and can lead to mechanism-based toxicities due to inhibition of Notch processing, GSMs allosterically modulate the enzyme.[2][5] This modulation shifts the cleavage of the amyloid precursor protein (APP) C-terminal fragment, resulting in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and, to a lesser extent, Aβ40.[2][5] Concurrently, there is an increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38 and Aβ37.[2][5] This targeted approach aims to reduce the formation of toxic amyloid plaques, a hallmark of Alzheimer's disease, while avoiding the side effects associated with broad γ-secretase inhibition.[2]

Mechanism of Action

GSMs bind to an allosteric site on the presenilin (PS1) subunit of the γ-secretase complex.[6] This binding induces a conformational change in the enzyme, altering its processivity. The cleavage of the APP C-terminal fragment (C99) by γ-secretase occurs in a stepwise manner. GSMs are thought to enhance this processivity, leading to more cleavage events and the generation of shorter Aβ peptides at the expense of longer, more pathogenic forms like Aβ42.

Figure 1: Mechanism of Action of Gamma-Secretase Modulators.

Preclinical Efficacy of BPN-15606

BPN-15606 is a potent, orally bioavailable pyridazine-containing GSM that has demonstrated robust efficacy in various preclinical models.[5]

In Vitro Potency

The potency of BPN-15606 was assessed in cell-based assays.

| Cell Line | Aβ Species | IC50 |

| SH-SY5Y-APP | Aβ42 | Not explicitly stated, but significant reduction observed |

| SH-SY5Y-APP | Aβ40 | Not explicitly stated, but significant reduction observed |

| SH-SY5Y-APP | Aβ38 | Not explicitly stated, but significant increase observed |

Data synthesized from descriptive text in provided search results.

In Vivo Efficacy in Rodent Models

Acute, subchronic, and chronic studies in mice and rats have shown significant, dose-dependent reductions in Aβ peptides in the central nervous system and periphery.

Table 1: Effects of BPN-15606 on Aβ Levels in Mice (C57BL/6J)

| Dose (mg/kg) | Treatment Duration | Sample | % Aβ42 Reduction | % Aβ40 Reduction |

| 10 | Single dose | Brain | >70% at peak | Not specified |

| 10 | Single dose | Plasma | >90% at peak | Not specified |

| 10 | 9 days | Brain | 100% (elimination) | Not specified |

| 10 | 9 days | Plasma | >90% | Not specified |

Data extracted from Rynearson et al. (2021).

Table 2: Effects of BPN-15606 on Aβ Levels in Rats (Sprague-Dawley)

| Dose (mg/kg) | Treatment Duration | Sample | % Aβ42 Reduction | % Aβ40 Reduction |

| 5 | 9 days | CSF | 41% | 29% |

| 5 | 9 days | Brain | 54% | 29% |

| 5 | 9 days | Plasma | 78% | 57% |

Data extracted from Rynearson et al. (2021).

Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

In the PSAPP transgenic mouse model, chronic treatment with BPN-15606 initiated before significant plaque pathology was present (preventative) attenuated cognitive impairment and reduced amyloid plaque load, microgliosis, and astrogliosis.[7]

Pharmacokinetics

Pharmacokinetic properties of BPN-15606 have been evaluated in multiple species.

Table 3: Pharmacokinetic Parameters of BPN-15606

| Species | Dose (mg/kg) | Route | Tmax (plasma) | Key Observations |

| Mouse | 5 or 10 | Oral | ~1 hour | Peak reduction in plasma Aβ42 at 1h; peak reduction in brain Aβ42 between 6-12h.[5] |

| Rat | 1 (i.v.), 5 (p.o.) | IV, Oral | Not specified | Good oral bioavailability. |

| Non-Human Primate | Not specified | IV, Oral | Not specified | Evaluated in single-dose studies. |

Data synthesized from Rynearson et al. (2021) and Wagner et al. (2017).

Safety and Toxicology

Preclinical safety studies are crucial for advancing a compound to clinical trials.

Table 4: Summary of Toxicology Studies for a Potent GSM (Compound 2/BPN-15606)

| Species | Study Type | Key Findings |

| Rat | 7-day dose-range finding | MTD ≥ 100 mg/kg; NOAEL ≥ 50 mg/kg.[5] |

| Rat | 28-day GLP toxicology | No significant toxicities reported. |

| Non-Human Primate | Single escalating dose and 7-day repeat dose | Well-tolerated. |

| In vitro | Ames test | Some variable results in specific bacterial strains, but in vivo micronucleus tests were negative.[5] |

| In vitro | hERG assay | No significant inhibition, indicating low risk of QT prolongation. |

MTD: Maximum Tolerated Dose; NOAEL: No Observed Adverse Effect Level. Data extracted from Rynearson et al. (2021).

A significant advantage of GSMs is their lack of inhibition of Notch processing. BPN-15606 did not inhibit Notch proteolysis in cell-based assays.[8]

Experimental Protocols

Aβ Quantification by ELISA

Objective: To measure the concentration of Aβ peptides in biological samples (plasma, CSF, brain homogenates).

Methodology:

-

Sample Preparation (Brain Tissue): Brain tissue is homogenized in a buffer containing a denaturing agent, such as guanidine hydrochloride (GuHCl), to solubilize aggregated Aβ.[9] A common protocol involves homogenization in 5M GuHCl followed by dilution to 0.1M for the assay.[9]

-

ELISA Procedure:

-

A capture antibody specific for the C-terminus of Aβ40 or Aβ42 is coated onto the wells of a microplate.

-

Samples and standards are added to the wells and incubated to allow the Aβ peptides to bind to the capture antibody.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific for the N-terminus of Aβ is added.

-

Following another wash step, a substrate is added that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

-

The signal intensity is measured and is proportional to the concentration of the Aβ peptide in the sample.

-

In Vivo Efficacy Studies in Transgenic Mice

Objective: To assess the ability of a GSM to modify Alzheimer's disease-like pathology and cognitive deficits in a relevant animal model.

Animal Model: PSAPP transgenic mice, which overexpress human APP with the Swedish mutation and mutant human presenilin-1 (PSEN1dE9), are commonly used.[7] These mice develop age-dependent amyloid plaques and cognitive deficits.[7]

Treatment Paradigm:

-

Preventative Study: Treatment is initiated in young, pre-plaque mice (e.g., 3 months of age) and continued for a defined period (e.g., 3 months).[7]

-

Therapeutic Study: Treatment begins in older mice that have already developed amyloid pathology (e.g., 6 months of age).[7]

Outcome Measures:

-

Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze.[7]

-

Biochemical Analysis: Brain and plasma levels of Aβ peptides are quantified by ELISA.[7]

-

Histopathology: Brain sections are stained to visualize and quantify amyloid plaque load (immunohistochemistry with anti-Aβ antibodies or Thioflavin S staining), microgliosis (Iba1 staining), and astrogliosis (GFAP staining).[7]

Figure 2: Generalized Preclinical Development Workflow for a GSM.

Conclusion

Potent gamma-secretase modulators like BPN-15606 have demonstrated a compelling preclinical profile, effectively reducing the key pathogenic Aβ42 peptide in a dose-dependent manner across multiple species without the safety liabilities associated with γ-secretase inhibitors. The robust in vivo efficacy in reducing amyloid pathology and improving cognitive function in animal models, combined with a favorable safety margin, supports the continued development of this therapeutic class for the potential prevention and treatment of Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 5. rupress.org [rupress.org]

- 6. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Gamma-Secretase Modulator 5 (GSM-5): A Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid hypothesis posits that the production and aggregation of the Aβ42 peptide is a central event in AD pathogenesis.[1][2] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[3][4]

Gamma-secretase has thus been a prime therapeutic target. While early efforts focused on γ-secretase inhibitors (GSIs), their clinical development was hampered by mechanism-based toxicities, largely due to the inhibition of Notch signaling, a crucial pathway for cell-cell communication.[4][5] Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy.[4] Instead of blocking the enzyme, GSMs allosterically bind to the γ-secretase complex, shifting its cleavage activity on APP to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the highly aggregation-prone Aβ42.[1][3][6] Crucially, this modulation occurs without significantly impacting the processing of other substrates like Notch.[5][7]

This technical guide provides a comprehensive overview of the in vitro characterization of a novel investigational compound, Gamma-Secretase Modulator 5 (GSM-5). The data and protocols herein are designed for researchers, scientists, and drug development professionals engaged in the study of AD therapeutics.

Mechanism of Action of GSM-5

The γ-secretase complex is a multi-protein enzyme that includes presenilin (PS1 or PS2) as its catalytic core.[4][8] It processes the C-terminal fragment of APP (C99), left after BACE1 cleavage, through a series of cuts.[9][10] The initial endopeptidase "ε-cleavage" releases the APP intracellular domain (AICD).[6][10] This is followed by a series of processive carboxypeptidase-like "γ-cleavages" that occur every 3-4 amino acids, generating Aβ peptides of varying lengths.[1][10] Two major pathways exist: one producing Aβ49 → Aβ46 → Aβ43 → Aβ40, and the other producing Aβ48 → Aβ45 → Aβ42 → Aβ38.[1]

GSM-5 acts by binding to an allosteric site on the γ-secretase complex, likely on the presenilin subunit, inducing a conformational change.[4][7] This change enhances the processivity of the enzyme, promoting further cleavage of longer Aβ peptides into shorter ones.[3] The result is a significant reduction in the secretion of Aβ42 and a concurrent increase in the secretion of Aβ38, thereby lowering the pathogenic Aβ42/Aβ40 ratio.[1][7]

Quantitative Assessment of GSM-5 Activity

The in vitro efficacy of GSM-5 was determined using cell-based assays measuring its effect on the production of Aβ42, Aβ40, and Aβ38. Its selectivity was assessed by comparing its potency on APP processing versus Notch processing.

Table 1: Potency of GSM-5 on Aβ Peptide Production The following table summarizes the potency of GSM-5 in a human neuroblastoma cell line (SH-SY5Y) stably expressing human APP. Cells were treated with GSM-5 for 24 hours, and Aβ levels in the conditioned media were quantified. IC50 (inhibitory concentration) and EC50 (effective concentration) values were calculated from concentration-response curves.[6][11]

| Analyte | Parameter | GSM-5 Potency (nM) |

| Aβ42 | IC50 | 5.3 |

| Aβ40 | IC50 | 87 |

| Aβ38 | EC50 | 29 |

| Ratio | Aβ40/Aβ42 IC50 | ~16.4 |

Data are representative values based on typical profiles for potent, second-generation GSMs.[11]

Table 2: Selectivity Profile of GSM-5 To ensure a sufficient therapeutic window and avoid mechanism-based toxicity, the selectivity of GSM-5 for APP processing over Notch processing was evaluated. A cell-based reporter assay was used to measure the production of the Notch intracellular domain (NICD).[12][13]

| Substrate Pathway | Parameter | GSM-5 Potency (µM) | Selectivity Index |

| APP (Aβ42 reduction) | IC50 | 0.0053 | >1,800-fold |

| Notch (NICD inhibition) | IC50 | >10 |

The high IC50 value for Notch inhibition demonstrates that GSM-5 is highly selective for modulating APP processing, a critical attribute for safety.[3][7]

Key Experimental Protocols

Detailed methodologies are provided for the core in vitro assays used to characterize GSM-5.

Protocol 1: Cell-Based Aβ Quantification Assay

This protocol describes the quantification of secreted Aβ peptides from APP-expressing cells treated with GSM-5.

-

Objective: To determine the IC50 and EC50 values of GSM-5 for the modulation of Aβ42, Aβ40, and Aβ38 production.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed SH-SY5Y-APP cells into 96-well plates at a density of 25,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of GSM-5 in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the medium containing the test compound or vehicle (0.1% DMSO).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Media Collection: Carefully collect the conditioned media from each well for analysis.

-

Aβ Quantification: Analyze the levels of Aβ42, Aβ40, and Aβ38 in the collected media using an MSD multiplex assay according to the manufacturer's instructions.[6]

-

Data Analysis: Normalize the Aβ levels to the vehicle-treated control. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine IC50 and EC50 values.

-

References

- 1. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Gamma-Secretase Modulator 5 (GSM5) Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data interpretation for studying the target engagement of gamma-secretase modulators (GSMs), with a focus on compounds related to the "GSM5" designation, a placeholder for a specific, novel gamma-secretase modulator. The document outlines the critical signaling pathways, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate the design and interpretation of target engagement studies in the context of drug discovery and development.

Introduction to Gamma-Secretase and its Modulation

Gamma-secretase is a multi-subunit intramembrane protease complex essential for the processing of various type I transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor.[1][2][3] The complex is composed of four core components: presenilin (PSEN1 or PSEN2) which forms the catalytic core, nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[4]

In the context of Alzheimer's disease (AD), sequential cleavage of APP by β-secretase and then γ-secretase generates amyloid-beta (Aβ) peptides of varying lengths.[5] The Aβ42 isoform is particularly prone to aggregation and is a primary component of the amyloid plaques found in the brains of AD patients.[5][6]

Gamma-secretase modulators (GSMs) are small molecules that allosterically modulate the activity of the γ-secretase complex.[3][7] Unlike γ-secretase inhibitors (GSIs) which block the cleavage of all substrates, including Notch, leading to potential toxicity, GSMs selectively shift the cleavage of APP to favor the production of shorter, less amyloidogenic Aβ species (e.g., Aβ37, Aβ38) at the expense of Aβ42 and Aβ40.[4][7][8] This modulation of γ-secretase activity without inhibiting its overall function makes GSMs a promising therapeutic strategy for AD.[9]

Signaling Pathway of Gamma-Secretase Cleavage of APP

The processing of APP by β- and γ-secretases is a critical pathway in the generation of Aβ peptides. The following diagram illustrates this process and the influence of GSMs.

Caption: APP processing by secretases and the influence of GSMs.

Key Target Engagement Studies and Experimental Protocols

Demonstrating that a GSM directly interacts with and modulates the activity of the γ-secretase complex in a cellular and in vivo context is crucial for its development. This section details the primary assays used for this purpose.

Cell-Based Assays

Cell-based assays are fundamental for the initial characterization of GSM potency and mechanism of action.

This assay quantifies the modulation of Aβ peptide secretion from cells overexpressing APP.

Experimental Protocol:

-

Cell Culture: Culture HEK293T cells stably expressing human APP695 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Compound Treatment: Plate cells in 96-well plates. The following day, replace the medium with fresh medium containing various concentrations of the GSM or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Collect the conditioned medium.

-

Aβ Quantification: Analyze the levels of Aβ42, Aβ40, and Aβ38 using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) assays.

-

Data Analysis: Calculate the IC50 for Aβ42 reduction and EC50 for Aβ38 elevation.

CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[10][11]

Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) to high confluency. Treat cells with the GSM compound or vehicle for a specified time (e.g., 1 hour).

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

-

Lysis: Lyse the cells by freeze-thaw cycles or detergents.

-

Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Quantification: Analyze the amount of soluble γ-secretase (specifically the presenilin subunit) in the supernatant using methods like Western blotting, ELISA, or proximity-based assays like AlphaLISA or HTRF.[10]

-

Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the GSM indicates target stabilization and therefore, engagement.

In Vitro Cell-Free Assays

These assays use purified or enriched γ-secretase to confirm direct modulation of the enzyme's activity, independent of cellular processes.

Experimental Protocol:

-

Enzyme Preparation: Prepare cell membranes containing γ-secretase from cultured cells (e.g., HEK293T) or use purified enzyme complex reconstituted into lipid vesicles.[2]

-

Substrate: Use a recombinant APP C-terminal fragment (e.g., C100-His6) as the substrate.[2]

-

Reaction: Incubate the enzyme, substrate, and varying concentrations of the GSM in a suitable buffer (e.g., containing 0.25% CHAPSO) for a defined period (e.g., 3 hours) at 37°C.[1]

-

Detection: Stop the reaction and measure the generated Aβ species by immunoblot analysis (using Tris-Bicine urea SDS-PAGE), ELISA, or mass spectrometry.[2]

-

Data Analysis: Determine the IC50 value for the reduction of Aβ42.

In Vivo Target Engagement Studies

In vivo studies are essential to confirm that the GSM reaches its target in the brain and exerts its modulatory effect at relevant concentrations.

These studies correlate the concentration of the GSM in plasma and brain with the modulation of Aβ levels.

Experimental Protocol:

-

Animal Dosing: Administer the GSM to rodents (e.g., wild-type or transgenic mice) at various doses and time points.

-

Sample Collection: Collect plasma, cerebrospinal fluid (CSF), and brain tissue at specified times after dosing.

-

Compound Quantification (PK): Measure the concentration of the GSM in the collected samples using LC-MS/MS.

-

Aβ Quantification (PD): Measure the levels of Aβ42 and Aβ40 in the plasma, CSF, and brain homogenates using ELISA or MSD.

-

Data Analysis: Correlate the drug exposure (AUC, Cmax) with the percentage change in Aβ levels to establish a dose-response relationship.

PET imaging allows for the non-invasive visualization and quantification of γ-secretase in the living brain, providing direct evidence of target engagement.[5] This is achieved using a radiolabeled version of a GSM.

Experimental Workflow:

Caption: Workflow for in vivo PET imaging of γ-secretase.

Experimental Protocol:

-

Radiotracer: A suitable GSM is radiolabeled, for instance, with Carbon-11 (e.g., [11C]SGSM-15606).[8]

-

Animal Model: Anesthetized animals (e.g., mice or non-human primates) are used.[8]

-

Injection: The radiotracer is injected intravenously.[8]

-

PET Scan: Dynamic PET imaging is performed to measure the uptake and distribution of the radiotracer in the brain over time.

-

Blocking Studies: To confirm specific binding, a separate scan is performed after pre-dosing the animal with a high concentration of a non-radiolabeled GSM. A significant reduction in the PET signal indicates specific binding to γ-secretase.

-

Data Analysis: Time-activity curves (TACs) are generated for different brain regions to quantify the binding potential of the radiotracer, which is proportional to the density of the target.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of a representative potent GSM, referred to here as "Compound 2".

Table 1: In Vitro Potency of Compound 2

| Assay Type | Parameter | Value |

| Cell-based Aβ42 Assay | IC50 | 15 nM |

| Cell-based Aβ40 Assay | IC50 | 45 nM |

| Cell-based Aβ38 Assay | EC50 | 20 nM |

| Cell-free γ-secretase Assay (Aβ42) | IC50 | 0.5 µM[2] |

Table 2: In Vivo Efficacy of Compound 2 in Rats (Single Dose) [4]

| Dose (mg/kg) | Plasma Aβ42 Reduction (%) | Brain Aβ42 Reduction (%) | CSF Aβ42 Reduction (%) |

| 5 | 78 | 54 | 41 |

| 25 | >80 | >60 | >50 |

| 50 | >85 | >70 | >60 |

Table 3: PET Imaging Data with [11C]SGSM-15606 in Mice [8]

| Brain Region | Uptake (%ID/cc) in Wild-Type | Uptake (%ID/cc) in 5XFAD Mice |

| Cortex | ~1.5 | ~1.8 |

| Hippocampus | ~1.6 | ~2.0 |

| Thalamus | ~1.8 | ~2.2 |

| Brainstem | ~2.0 | ~2.5 |

(Note: %ID/cc = percentage of injected dose per cubic centimeter. Data are approximate values derived from published graphs.)

Conclusion

The comprehensive evaluation of a novel GSM requires a multi-faceted approach to robustly demonstrate target engagement. This guide outlines the essential in vitro, cellular, and in vivo methodologies, from initial potency screening in cell lines to direct visualization of the target in the living brain using PET. The provided protocols and data tables serve as a foundational resource for researchers in the field, enabling the systematic assessment and advancement of next-generation γ-secretase modulators for the potential treatment of Alzheimer's disease.

References

- 1. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-Based PET Probe | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gamma-Secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. curealz.org [curealz.org]

- 6. Potential Use of γ-Secretase Modulators in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular imaging of Alzheimer’s disease–related gamma-secretase in mice and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 10. revvity.co.jp [revvity.co.jp]

- 11. drugtargetreview.com [drugtargetreview.com]

Brain Penetrance of Gamma-Secretase Modulator 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the brain penetrance of a significant gamma-secretase modulator (GSM), designated as GSM Compound 2 in preclinical studies. Gamma-secretase modulators represent a promising therapeutic strategy for Alzheimer's disease by selectively altering the cleavage of amyloid precursor protein (APP) to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide. A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) and achieve sufficient concentrations in the brain. This document summarizes key quantitative data, details experimental protocols used to assess brain penetrance, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Brain Penetrance and Pharmacokinetics

The brain penetrance of a drug is a key factor in its development for neurological disorders. The following tables summarize the available pharmacokinetic data for a potent gamma-secretase modulator, Compound 2, in preclinical mouse models. This data is crucial for understanding its distribution into the central nervous system (CNS).

Table 1: Pharmacokinetic Parameters of GSM Compound 2 in Male CD-1 Mice

| Parameter | Intravenous (IV) | Per Oral (PO) |

| Dose (mg/kg) | 1 | 5 |

| Cmax (ng/mL) | 824 | 705 |

| Tmax (h) | 0.083 | 0.25 |

| t1/2 (h) | 0.5 | - |

| AUClast (ng·h/mL) | 337 | 1060 |

| AUCinf (ng·h/mL) | 344 | - |

| CL (mL/min/kg) | 48.5 | - |

| Vss (L/kg) | 1.1 | - |

| F (%) | - | 62 |

Data from Rynearson et al., Bioorg Med Chem. 2020 Nov 15;28(22):115734.

Table 2: Brain and Plasma Concentrations of GSM Compound 2 in C57BL/6J Mice After 9 Days of Oral Dosing

| Dose (mg/kg/day) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |

| 10 | 1330 ± 180 | 330 ± 40 | ~4.03 |

| 25 | 3450 ± 450 | 830 ± 110 | ~4.16 |

| 50 | 7200 ± 950 | 1750 ± 230 | ~4.11 |

Data extracted from Supplementary Table S1 of Rynearson et al., J Exp Med. 2021 Apr 5;218(4):e20202560.[1] The Brain/Plasma Ratio was calculated from the provided mean concentration values.

Experimental Protocols

The assessment of brain penetrance involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments relevant to the data presented.

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the pharmacokinetic profile and brain penetrance of a GSM compound after intravenous and oral administration.

Animal Model: Male CD-1 mice or C57BL/6J mice.

Procedure:

-

Compound Administration:

-

Intravenous (IV): The GSM is formulated in a suitable vehicle (e.g., 20% Captisol in water) and administered as a single bolus injection into the tail vein at a specific dose (e.g., 1 mg/kg).

-

Oral (PO): The GSM is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose (e.g., 5 mg/kg).

-

-

Sample Collection:

-

Blood samples are collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

At the terminal time point, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, blotted dry, and weighed. Brain tissue is then homogenized in a suitable buffer and stored at -80°C.

-

-

Bioanalysis:

-

Compound concentrations in plasma and brain homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Data Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

The brain-to-plasma concentration ratio (Brain/Plasma Ratio) is calculated at each time point or at Tmax to assess the extent of brain penetration.

-

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the potential of a compound to cross the blood-brain barrier using a cell-based model.

Methodology:

-

Cell Culture: A common in vitro model utilizes a co-culture of brain capillary endothelial cells (like hCMEC/D3) on the apical side of a transwell insert and astrocytes or pericytes on the basolateral side to mimic the BBB.

-

Barrier Integrity Measurement: The integrity of the cell monolayer is confirmed by measuring transendothelial electrical resistance (TEER) and the permeability of a fluorescent marker that does not readily cross the BBB (e.g., Lucifer yellow).

-

Permeability Assessment:

-

The test compound (GSM) is added to the apical (blood side) chamber.

-

Samples are collected from the basolateral (brain side) chamber at various time points.

-

The concentration of the compound in the collected samples is quantified by LC-MS/MS.

-

-

Calculation of Apparent Permeability (Papp): The rate of transport across the cell monolayer is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the transwell membrane.

-

C0 is the initial concentration of the compound in the donor chamber.

-

Mandatory Visualization

Signaling Pathway of Gamma-Secretase and its Modulation

Caption: Gamma-secretase signaling and modulation.

Experimental Workflow for In Vivo Brain Penetrance Study

Caption: Workflow for in vivo brain penetrance assessment.

References

Structure-Activity Relationship of Pyridine-Derived Gamma-Secretase Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridine-derived gamma-secretase modulators (GSMs), a promising class of therapeutic agents for Alzheimer's disease. By allosterically modulating the γ-secretase enzyme, these compounds aim to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide without the mechanism-based toxicities associated with direct inhibition.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this field.

Introduction: The Role of Gamma-Secretase Modulators in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder pathologically characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[4] The amyloid hypothesis posits that the aggregation of the Aβ42 peptide is a primary event in AD pathogenesis.[5] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[6]